1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloro group and a dinitropentan-2-yl group
Vorbereitungsmethoden
The synthesis of 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives using Friedel-Crafts reactions . The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and an appropriate alkyl halide. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate (KMnO4).
Wissenschaftliche Forschungsanwendungen
1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene can be compared with similar compounds such as:
1-chloro-2-nitrobenzene: Lacks the dinitropentan-2-yl group, making it less complex and less reactive.
2-chloro-1,3-dinitrobenzene: Similar in having nitro groups but differs in the position and number of substituents.
1-chloro-2-[(2S,3S)-1,3-dinitrobutan-2-yl]benzene: Similar structure but with a different alkyl chain length, affecting its physical and chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
921771-98-4 |
---|---|
Molekularformel |
C11H13ClN2O4 |
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene |
InChI |
InChI=1S/C11H13ClN2O4/c1-2-11(14(17)18)9(7-13(15)16)8-5-3-4-6-10(8)12/h3-6,9,11H,2,7H2,1H3/t9-,11+/m1/s1 |
InChI-Schlüssel |
IAFOIULYJHSMEZ-KOLCDFICSA-N |
Isomerische SMILES |
CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CC=C1Cl)[N+](=O)[O-] |
Kanonische SMILES |
CCC(C(C[N+](=O)[O-])C1=CC=CC=C1Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.